molecular formula C21H19NO B3635317 N-(4-ethylphenyl)-2-biphenylcarboxamide

N-(4-ethylphenyl)-2-biphenylcarboxamide

Cat. No.: B3635317
M. Wt: 301.4 g/mol
InChI Key: YBSSGAKUSDKOSI-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)-2-biphenylcarboxamide is a synthetic carboxamide derivative characterized by a biphenyl backbone substituted with a 4-ethylphenyl group at the carboxamide nitrogen.

  • Core structure: A biphenyl system (two linked benzene rings) with a carboxamide group at the 2-position.
  • Substituent: A 4-ethylphenyl group attached to the carboxamide nitrogen. The ethylphenyl group may enhance lipophilicity, influencing bioavailability and target binding .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO/c1-2-16-12-14-18(15-13-16)22-21(23)20-11-7-6-10-19(20)17-8-4-3-5-9-17/h3-15H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSSGAKUSDKOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The following table compares N-(4-ethylphenyl)-2-biphenylcarboxamide with structurally related compounds from the evidence:

Compound Name (Reference) Core Structure Substituents/Modifications Molecular Formula Key Properties/Applications
This compound (Hypothetical) Biphenyl-2-carboxamide 4-Ethylphenyl on carboxamide nitrogen C21H19NO (est.) Not explicitly reported
N-(4-Ethylphenyl)-5-methoxy-2-(4-methoxyphenyl)benzofuran-3-carboxamide Benzofuran-carboxamide 4-Ethylphenyl, 4-methoxyphenyl, methoxy C25H23NO4 Higher lipophilicity due to methoxy groups
1-(4-Ethylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide Triazole-carboxamide 4-Ethylphenyl, 3-fluorophenyl, methyl C18H16FN4O Antimycobacterial screening candidate
N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide Biphenyl-4-carboxamide Hydroxyethoxyethyl chain on nitrogen C17H19NO3 Enhanced hydrophilicity; pharmaceutical intermediate
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Piperazine-carboxamide 4-Chlorophenyl, ethylpiperazine C13H18ClN3O Intermediate in organic synthesis

Key Observations :

  • Lipophilicity: The benzofuran derivative (C25H23NO4) has higher lipophilicity due to methoxy groups, whereas the hydroxyethoxyethyl-substituted biphenyl (C17H19NO3) is more hydrophilic .
  • Synthetic Utility : Piperazine-carboxamides (C13H18ClN3O) are intermediates in organic synthesis, highlighting the versatility of carboxamide scaffolds .

Pharmacological and Functional Comparisons

Antimicrobial Activity
  • The triazole-carboxamide derivatives (e.g., 1-(4-ethylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide) were screened for activity against Mycobacteria in macrophages. Fluorine substitution may enhance target binding via electronegative interactions .
  • In contrast, benzofuran-carboxamides (e.g., C25H23NO4) lack reported antimicrobial data but structurally resemble known anti-inflammatory agents .
Anti-Inflammatory and Signaling Pathways
  • iCRT3 (an oxazole-carboxamide with a 4-ethylphenyl group) inhibits Wnt/β-catenin signaling by binding to β-catenin, reducing pro-inflammatory cytokines in macrophages .
Sensory and Enzyme Modulation
  • VUAA1 (a triazole-thioacetamide with a 4-ethylphenyl group) targets insect odorant receptors, illustrating the scaffold’s utility in sensory biology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-ethylphenyl)-2-biphenylcarboxamide
Reactant of Route 2
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N-(4-ethylphenyl)-2-biphenylcarboxamide

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